5-bromo-3-(propan-2-yl)-1H-pyrazole
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Overview
Description
5-Bromo-3-(propan-2-yl)-1H-pyrazole: is a heterocyclic organic compound that features a bromine atom and an isopropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Isopropylation: The final step involves the introduction of the isopropyl group through alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene).
Major Products
Substitution: Amino-pyrazoles, thio-pyrazoles, alkoxy-pyrazoles.
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Coupling: Biaryl or styrene derivatives.
Scientific Research Applications
5-Bromo-3-(propan-2-yl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in material sciences for the synthesis of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-3-(propan-2-yl)-1H-pyrazole depends on its specific application:
Enzyme Inhibition: It may act as a competitive or non-competitive inhibitor by binding to the active site or allosteric site of the enzyme, thereby modulating its activity.
Therapeutic Effects: The compound may interact with specific molecular targets such as receptors, ion channels, or signaling pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(propan-2-yl)pyridazine
- 5-Bromo-3-(propan-2-yl)pyrazin-2-ol
- 5-Bromo-3-(propan-2-yl)-1,2-oxazole
Comparison
- Structural Differences : While these compounds share the bromine and isopropyl groups, they differ in the heterocyclic ring structure (pyrazole, pyridazine, pyrazin-2-ol, oxazole).
- Chemical Properties : The differences in ring structure lead to variations in chemical reactivity, stability, and solubility.
- Applications : Each compound has unique applications based on its chemical properties. For example, pyrazoles are often used in pharmaceuticals, while pyridazines and oxazoles may have specialized applications in agrochemicals and material sciences.
Properties
IUPAC Name |
3-bromo-5-propan-2-yl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAKNNGOXPQTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2182631-80-5 |
Source
|
Record name | 5-bromo-3-(propan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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